Netupitant D6
CAS No.:
Cat. No.: VC0196921
Molecular Formula: C30H26D6F6N4O
Molecular Weight: 584.63
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H26D6F6N4O |
|---|---|
| Molecular Weight | 584.63 |
Introduction
Chemical Structure and Properties
Molecular Structure
Netupitant D6 possesses a complex molecular structure characterized by its six deuterium atoms strategically placed within the molecule. The structural representation can be described using the SMILES notation:
CN(CC1)CCN1C2=CC(C3=CC=CC=C3C)=C(N(C)C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C4=CC(C(F)(F)F)=CC(C(F)(F)F)=C4)=O)C=N2
The deuterium labeling in this compound offers significant advantages for analytical detection methods, particularly in mass spectrometry, where the distinct isotopic signature allows for precise tracking and quantification of the compound in complex biological matrices.
Pharmacological Profile
Analytical Applications
Netupitant D6 serves as an internal standard for quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The deuterium labeling creates a mass shift that allows researchers to distinguish the internal standard from the analyte of interest (non-deuterated Netupitant) while maintaining nearly identical chromatographic behavior .
This application is particularly valuable in:
-
Pharmacokinetic studies tracking Netupitant concentrations in biological samples
-
Quality control procedures for pharmaceutical formulations
-
Metabolic studies investigating Netupitant biotransformation
Laboratory Protocols
Stock Solution Preparation
The preparation of precise stock solutions is critical for experimental reproducibility. The following table provides guidance for preparing Netupitant D6 solutions at various concentrations:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 1.7105 mL | 8.5524 mL | 17.1048 mL |
| 5 mM | 0.3421 mL | 1.7105 mL | 3.421 mL |
| 10 mM | 0.171 mL | 0.8552 mL | 1.7105 mL |
This table indicates the volume of solvent (typically DMSO) required to achieve the desired molar concentration based on the available mass of compound .
Synthetic Methods and Related Patents
The synthesis of deuterated compounds typically follows pathways similar to their non-deuterated counterparts, with specific steps modified to incorporate deuterium atoms at desired positions. Patent CN105503569A describes a synthetic method for a Netupitant intermediate, specifically 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid .
This patent outlines a streamlined synthetic approach with the following key features:
-
Uses 3,5-bi(trifluoromethyl) bromobenzene as the starting material
-
Employs a reaction with diethyl malonate in the presence of an alkali reagent
-
Involves saponification and decarboxylation reactions
-
Culminates in a methylation step to produce the target intermediate
While this patent specifically addresses an intermediate compound in the Netupitant synthesis pathway, similar principles would apply to the synthesis of deuterated variants with appropriate modifications to incorporate deuterium atoms at specific positions.
Related Compounds and Derivatives
N-desmethyl Netupitant D6
A notable derivative compound is N-desmethyl Netupitant D6, which is a labeled version of N-desmethyl Netupitant. This compound has the following characteristics:
-
CAS Number: 2070015-21-1
-
Molecular Weight: 570.60
-
Molecular Formula: C29H30F6N4O
-
Chemical Name: 2-[3,5-bis(trifluoromethyl)phenyl]-2-(H)methyl-N-methyl-N-4-(2-methylphenyl)-6-(piperazin-1-yl)pyridin-3-ylpropanamide
This derivative serves similar analytical purposes to Netupitant D6 but is specifically designed for quantification of the N-desmethyl metabolite of Netupitant in biological samples.
Netupitant (Parent Compound)
The parent compound, Netupitant, from which Netupitant D6 is derived, is an orally active neurokinin-1 receptor antagonist with clinical applications in managing chemotherapy-induced nausea and vomiting. It is a component of the combination drug Akynzeo, which demonstrated significant efficacy in preventing acute phase and delayed phase chemotherapy-induced nausea and vomiting in clinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume